D-ribofuranosyl-aminooxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-ribofuranosyl-aminooxazoline: is a compound that plays a significant role in the prebiotic synthesis of nucleosides, which are the building blocks of nucleic acids like RNA and DNA. This compound is an intermediate in the formation of ribonucleosides and deoxyribonucleosides, which are essential for the storage and transmission of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-ribofuranosyl-aminooxazoline typically involves the reaction of ribose with aminooxazoline under prebiotic conditions. One method includes the use of hydrosulfide to improve the yield and selectivity of the reaction . Another approach involves the use of ultraviolet light to promote the formation of the compound from simpler precursors like hydrogen cyanide .
Industrial Production Methods: The use of mild conditions and readily available starting materials makes the synthesis of this compound feasible on a larger scale .
Chemical Reactions Analysis
Types of Reactions: D-ribofuranosyl-aminooxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the compound into other nucleosides and nucleotides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrosulfide, ultraviolet light, and various acids and bases. The conditions for these reactions are typically mild, reflecting the prebiotic environment in which these compounds were likely formed .
Major Products: The major products formed from the reactions of this compound include ribonucleosides like cytidine and uridine, as well as deoxyribonucleosides like deoxyadenosine and deoxyinosine .
Scientific Research Applications
Chemistry: In chemistry, D-ribofuranosyl-aminooxazoline is used to study the prebiotic synthesis of nucleosides and the origins of life. It provides insights into how the building blocks of RNA and DNA could have formed under early Earth conditions .
Biology: In biology, this compound is crucial for understanding the mechanisms of nucleoside formation and the role of nucleosides in genetic information storage and transmission .
Medicine: While direct medical applications of this compound are limited, its role in the synthesis of nucleosides makes it relevant for the development of antiviral and anticancer therapies that target nucleoside metabolism .
Mechanism of Action
D-ribofuranosyl-aminooxazoline exerts its effects by participating in the formation of nucleosides through a series of chemical reactions. The compound acts as an intermediate, facilitating the conversion of simpler molecules into more complex nucleosides. The molecular targets and pathways involved include the interaction with ribose and aminooxazoline, leading to the formation of ribonucleosides and deoxyribonucleosides .
Comparison with Similar Compounds
Ribo-aminooxazoline: Another intermediate in the synthesis of nucleosides, similar in structure and function to D-ribofuranosyl-aminooxazoline.
Deoxyadenosine: A deoxyribonucleoside formed from this compound, essential for DNA synthesis.
Cytidine: A ribonucleoside formed from this compound, important for RNA synthesis.
Uniqueness: this compound is unique due to its role as an intermediate in both RNA and DNA synthesis pathways. Its ability to facilitate the formation of both ribonucleosides and deoxyribonucleosides under prebiotic conditions highlights its significance in the study of the origins of life .
Properties
Molecular Formula |
C6H10N2O4 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(3aS,5R,6R,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4-,5+/m1/s1 |
InChI Key |
IVFVSTOFYHUJRU-AIHAYLRMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O |
Canonical SMILES |
C(C1C(C2C(O1)N=C(O2)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.